molecular formula C13H21N3O8 B13749531 Glu-Ala-Glu

Glu-Ala-Glu

Cat. No.: B13749531
M. Wt: 347.32 g/mol
InChI Key: LKDIBBOKUAASNP-FXQIFTODSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glu-Ala-Glu, also known as gamma-glutamyl-alanine-glutamate, is a tripeptide composed of the amino acids glutamic acid, alanine, and glutamic acid. This compound is part of the gamma-glutamyl peptide family, which plays a significant role in various biological processes, including protein synthesis and cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glu-Ala-Glu typically involves the stepwise coupling of the amino acids glutamic acid and alanine. The process begins with the protection of the amino and carboxyl groups to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as dicyclohexylcarbodiimide (DCC) to form peptide bonds. The final step involves deprotecting the amino and carboxyl groups to yield the desired tripeptide .

Industrial Production Methods

Industrial production of this compound can be achieved through solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS is preferred for its efficiency and ability to produce high-purity peptides. In this method, the amino acids are sequentially added to a solid resin, and the peptide is cleaved from the resin after synthesis .

Chemical Reactions Analysis

Types of Reactions

Glu-Ala-Glu can undergo various chemical reactions, including:

    Oxidation: The glutamic acid residues can be oxidized to form gamma-glutamyl semialdehyde.

    Reduction: Reduction reactions can convert the carboxyl groups to alcohols.

    Substitution: The amino groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like acyl chlorides. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide bonds .

Major Products Formed

The major products formed from these reactions include gamma-glutamyl semialdehyde, gamma-glutamyl alcohol, and various substituted derivatives of this compound .

Scientific Research Applications

Glu-Ala-Glu has a wide range of scientific research applications:

Mechanism of Action

Glu-Ala-Glu exerts its effects through various molecular targets and pathways. It can modulate the activity of enzymes involved in glutathione metabolism and act as a substrate for gamma-glutamyl transferase. This enzyme catalyzes the transfer of the gamma-glutamyl group to other amino acids, playing a crucial role in cellular detoxification and antioxidant defense .

Comparison with Similar Compounds

Similar Compounds

    Gamma-glutamyl-glutamate: Another gamma-glutamyl peptide with similar properties.

    Gamma-glutamyl-cysteine: Involved in glutathione synthesis.

    Gamma-glutamyl-leucine: Known for its role in protein synthesis.

Uniqueness

Glu-Ala-Glu is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. Its ability to modulate enzyme activity and participate in various metabolic pathways sets it apart from other gamma-glutamyl peptides .

Properties

Molecular Formula

C13H21N3O8

Molecular Weight

347.32 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]propanoyl]amino]pentanedioic acid

InChI

InChI=1S/C13H21N3O8/c1-6(15-12(22)7(14)2-4-9(17)18)11(21)16-8(13(23)24)3-5-10(19)20/h6-8H,2-5,14H2,1H3,(H,15,22)(H,16,21)(H,17,18)(H,19,20)(H,23,24)/t6-,7-,8-/m0/s1

InChI Key

LKDIBBOKUAASNP-FXQIFTODSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)N

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)N

Origin of Product

United States

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